p-Carborane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

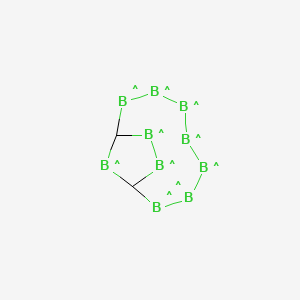

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNUZRMHHJZBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20644-12-6 | |

| Record name | 1,12-Dicarba-closo-dodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Carborane (1,12-dicarba-closo-dodecaborane) fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of p-Carborane (1,12-dicarba-closo-dodecaborane)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, formally known as 1,12-dicarba-closo-dodecaborane, is a unique organoboron cluster compound with the chemical formula C₂B₁₀H₁₂. It is the para-isomer of the three dicarba-closo-dodecaborane isomers, distinguished by the antipodal positioning of its two carbon atoms within a highly stable icosahedral cage structure.[1][2] This arrangement confers a high degree of symmetry (D₅d), thermal stability, and chemical inertness, making this compound a molecule of significant interest.[3][4]

Often regarded as a three-dimensional analog of benzene, this compound possesses exceptional properties, including "superhydrophobicity," low toxicity, and a rigid, modular scaffold.[2][5] These characteristics have established it as a valuable building block in materials science for the construction of rigid molecular rods and in medicinal chemistry.[6] In drug development, it serves as a unique pharmacophore and a bioisostere for phenyl rings, capable of enhancing the binding affinity, metabolic stability, and bioavailability of therapeutic agents.[2][7] Its high boron content also makes it a key component in the development of agents for Boron Neutron Capture Therapy (BNCT).[1][5] This guide provides a comprehensive overview of the core properties, characterization, and experimental methodologies related to this compound.

Core Physical and Chemical Properties

This compound is a white, crystalline powder characterized by its exceptional stability.[8] It is resistant to air, water, heat, and common oxidizing or reducing agents.[9] Its icosahedral structure is electronically delocalized, resulting in three-dimensional aromaticity.[3] The antipodal arrangement of the carbon atoms results in a non-polar molecule with a calculated dipole moment of 0 D.[4]

Data Presentation: Quantitative Properties

The fundamental physical, structural, and spectroscopic properties of this compound are summarized in the tables below. Structural parameters are often derived from quantum chemical calculations due to the complexity of experimental determination for the unsubstituted molecule.

Table 1: Fundamental Physical and Structural Properties of this compound

| Property | Value |

| CAS Number | 20644-12-6 |

| Molecular Formula | C₂H₁₂B₁₀ |

| Molecular Weight | 144.23 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 259-261 °C (Note: some sources report 200-203 °C) |

| Molecular Symmetry | D₅d |

| Dipole Moment | 0 D (Calculated) |

| C-B Bond Length | ~1.71 - 1.73 Å (Calculated) |

| B-B Bond Length | ~1.77 - 1.79 Å (Calculated) |

| C-H Bond Length | ~1.11 Å (Calculated) |

| B-H Bond Length | ~1.20 Å (Calculated) |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ¹¹B | ~ -13 to -15 ppm | A single resonance is expected due to the high symmetry where all ten boron atoms are chemically equivalent. The signal appears as a doublet in proton-coupled spectra due to coupling with the attached hydrogen. Referenced to external BF₃·OEt₂.[1][10] |

| ¹³C | ~ 55 - 60 ppm | A single resonance is observed for the two equivalent cage carbon atoms. The signal is often broadened due to unresolved spin-spin coupling to adjacent boron atoms (¹¹B and ¹⁰B) and isotope-induced chemical shifts (¹Δ¹⁰/¹¹B(¹³C)).[11] Referenced to tetramethylsilane (TMS). |

| ¹H | C-H: ~2.5 - 3.0 ppm | The spectrum shows two main resonances. The downfield signal corresponds to the two equivalent protons on the cage carbons. The upfield signal corresponds to the ten equivalent protons on the boron atoms. Signals are broadened by coupling to boron nuclei.[2] |

Note: NMR spectra of carboranes are complex. ¹H and ¹³C signals are often broadened due to coupling with quadrupolar boron nuclei (¹¹B, I=3/2; ¹⁰B, I=3).[11]

Synthesis and Reactivity

The primary route to this compound is through the high-temperature thermal isomerization of its isomers, ortho- and meta-carborane.[4] This process underscores the exceptional thermal stability of the para-isomer, which is the thermodynamic sink in the system.

Reactivity

The reactivity of this compound is dominated by the functionalization of its C-H bonds and electrophilic substitution on the B-H vertices.

-

C-H Functionalization: The protons on the cage carbons are weakly acidic and can be readily removed by strong bases like n-butyllithium (nBuLi) to form lithiated intermediates. These nucleophilic species can then react with a wide range of electrophiles, allowing for the attachment of functional groups to the carbon vertices.

-

B-H Functionalization: While more challenging than C-H functionalization, the B-H vertices can undergo electrophilic substitution, such as halogenation. This allows for modification of the boron belt of the icosahedral cage.

Applications in Drug Development

This compound's unique combination of properties makes it an attractive pharmacophore in modern drug design.[1]

-

Phenyl Group Bioisostere: Its spherical shape and volume mimic a rotating phenyl ring, allowing it to serve as a metabolically stable, non-planar bioisostere.

-

Hydrophobic Scaffold: The cage is extremely hydrophobic, a property that can be exploited to enhance a drug's affinity for hydrophobic binding pockets in protein targets, potentially increasing potency and altering pharmacokinetics.[7][10]

-

Rigid Linker: The rigid icosahedral structure and the antipodal arrangement of its carbon atoms make it an ideal linker for constructing molecules with precise spatial orientations of functional groups.[6]

-

Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, this compound is a cornerstone for developing BNCT agents. These agents are designed to selectively accumulate in tumor cells, which are then irradiated with thermal neutrons, leading to localized cell death from the resulting nuclear fission reaction.[1][5]

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound via Pyrolysis of o-Carborane

This protocol is adapted from the small-scale laboratory procedure for the thermal isomerization of o-carborane.[6] The workflow involves sublimation of the starting material, high-temperature gas-phase isomerization, and chromatographic purification.

Methodology:

-

Apparatus Setup: A pyrolysis apparatus is constructed using a quartz tube packed with quartz wool, placed inside a high-temperature tube furnace. The inlet is connected to a sublimation chamber containing o-carborane and an inert gas (N₂) line. The outlet is connected to a condensation chamber cooled with dry ice/acetone.

-

Inerting: The system is purged with a steady flow of nitrogen gas for at least 45 minutes to eliminate all oxygen.[6]

-

Sublimation & Pyrolysis: The sublimation chamber is heated to ~150 °C to vaporize the o-carborane. The nitrogen stream carries the o-carborane vapor into the pyrolysis tube, which is heated to 700 °C.[6] The residence time in the hot zone is typically kept short (e.g., < 1 minute) to maximize conversion and minimize decomposition.

-

Product Collection: The gas stream exiting the furnace, containing a mixture of m-carborane, this compound, and unreacted starting material, is rapidly cooled and condensed in the cold trap.

-

Extraction: After the run, the apparatus is cooled to room temperature. The condensed products are washed from the cold trap with pentane.

-

Purification: The resulting pentane solution is concentrated and loaded onto a chromatography column packed with basic alumina. The mixture is eluted with pentane. This compound has the lowest affinity for alumina and elutes first. Fractions are collected and analyzed by Gas Chromatography (GC) to identify and combine the pure this compound fractions.

-

Isolation: The solvent from the pure fractions is removed by evaporation to yield this compound as a white solid.

Protocol 2: C-H Functionalization via Lithiation

This is a general procedure for attaching a substituent to one or both carbon atoms of the this compound cage.

Methodology:

-

Preparation: this compound is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere (N₂ or Argon).

-

Deprotonation: The solution is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). One or two equivalents of n-butyllithium (nBuLi) in hexanes are added dropwise to generate the mono- or di-lithiated species, respectively. The reaction is typically stirred for 1-2 hours.

-

Electrophilic Quench: A solution of the desired electrophile (e.g., an alkyl halide, silyl chloride, or aldehyde) in the same solvent is added dropwise at low temperature.

-

Workup: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. It is then quenched by the careful addition of water or a saturated aqueous solution of NH₄Cl.

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 3: Characterization by NMR Spectroscopy

NMR is the primary technique for verifying the identity and purity of this compound and its derivatives.[8][11]

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired. The C-H protons will appear as a singlet, while the B-H protons will appear as a broad, complex multiplet due to coupling to the ten boron atoms. For clearer spectra, ¹¹B decoupling can be employed, which collapses the B-H signals into singlets, revealing their chemical shift equivalence.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A single, often broad, peak is expected for the two equivalent cage carbons.[11] Long acquisition times may be necessary due to the low natural abundance of ¹³C and potential signal broadening.

-

¹¹B NMR: A proton-decoupled ¹¹B spectrum is acquired. This is the most informative experiment for the boron cage, showing a single sharp resonance for the ten equivalent boron atoms, confirming the high symmetry of the p-isomer.[1] The spectrum should be referenced to an external BF₃·OEt₂ standard.

Protocol 4: Characterization by Single-Crystal X-ray Diffraction

This technique provides definitive proof of structure, including precise bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., pentane, ethanol/CH₂Cl₂).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides a detailed three-dimensional model of the molecule in the crystal lattice.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Antipodal and vicinal shift effects in 11 B, 13 C, and 1 H NMR spectra of substituted dicarba- closo -dodecarboranes(12) | Semantic Scholar [semanticscholar.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 11B-NMR shielding effects in the closo borane series: sensitivity of shifts and their additivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sibran.ru [sibran.ru]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Electronic structure and bonding in p-Carborane

An In-Depth Technical Guide to the Electronic Structure and Bonding in p-Carborane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Icosahedral carboranes, particularly the para-isomer (1,12-dicarba-closo-dodecaborane, C₂B₁₀H₁₂), represent a unique class of molecular clusters with remarkable thermal and chemical stability. Their three-dimensional structure, governed by delocalized sigma-bonding, imparts distinct electronic properties that make them valuable pharmacophores and building blocks in materials science. This guide provides a comprehensive technical overview of the electronic structure and bonding in this compound, detailing the theoretical framework, key quantitative data, experimental and computational protocols for characterization, and its strategic application in drug development.

Theoretical Framework: The Unique Bonding of Carboranes

Unlike conventional organic molecules that rely on two-center, two-electron (2c-2e) bonds, the stability of the icosahedral this compound cage is explained by a delocalized bonding model involving multi-center bonds.[1] The electronic structure is rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade-Mingos rules.[2][3]

Carboranes are classified as closo, nido, arachno, or hypho based on their geometry, which reflects the number of skeletal electron pairs (SEPs) available for cluster bonding.[2][4] Closo-carboranes, such as this compound, feature a complete, closed polyhedral structure.[5]

According to Wade-Mingos rules, a closo cluster with n vertices requires n+1 skeletal electron pairs to achieve a stable electronic configuration.[2][6] For this compound (C₂B₁₀H₁₂), the calculation is as follows:

-

Total Vertices (n): 2 Carbon atoms + 10 Boron atoms = 12 vertices.

-

Skeletal Electron Contribution:

-

Each C-H unit contributes 3 valence electrons.

-

Each B-H unit contributes 2 valence electrons.

-

-

Total Skeletal Electrons: (2 × 3) + (10 × 2) = 26 electrons.

-

Skeletal Electron Pairs (SEPs): 26 / 2 = 13 pairs.

Since the number of SEPs (13) is equal to n+1 (12+1), C₂B₁₀H₁₂ adopts a stable closo-icosahedral geometry.[2][5] This electron-deficient, delocalized bonding results in significant three-dimensional σ-aromaticity, which is responsible for the cluster's high stability.[4]

References

- 1. Exceptionally Long Covalent CC Bonds—A Local Vibrational Mode Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyhedral_skeletal_electron_pair_theory [chemeurope.com]

- 3. Polyhedral skeletal electron pair theory - Wikipedia [en.wikipedia.org]

- 4. A flat carborane with multiple aromaticity beyond Wade–Mingos’ rules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Three-Dimensional Aromaticity of the p-Carborane Cage: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the unique electronic structure of the p-carborane cage, this whitepaper provides a comprehensive overview of its three-dimensional aromaticity, experimental and computational characterization methods, and implications for drug design and development.

The icosahedral closo-carboranes, with the general formula C₂B₁₀H₁₂, are a fascinating class of molecular clusters that exhibit three-dimensional (3D) aromaticity. This property, distinct from the two-dimensional (2D) aromaticity of planar molecules like benzene, arises from the delocalization of electrons across the entire cage structure. Among the three isomers (ortho-, meta-, and para-), this compound (1,12-C₂B₁₀H₁₂) possesses the highest symmetry, with the two carbon atoms situated at antipodal positions on the icosahedron. This unique geometry influences its electronic properties, stability, and potential applications, particularly in the realm of medicinal chemistry where it serves as a versatile pharmacophore.[1][2]

This technical guide delves into the core principles of the 3D aromaticity of the this compound cage, offering researchers, scientists, and drug development professionals a detailed understanding of its characterization and significance.

Quantitative Assessment of Aromaticity

The aromaticity of a molecule is a measure of its enhanced stability due to cyclic delocalization of electrons. For the three-dimensional this compound cage, this can be quantified using several computational and experimental descriptors. A comparative summary of these key indicators is presented below, providing a quantitative basis for understanding the aromatic character of this compound.

| Aromaticity Descriptor | This compound | Benzene (for comparison) | Method |

| Nucleus-Independent Chemical Shift (NICS) | |||

| NICS(0) (ppm) | Highly negative values indicative of strong aromaticity.[3] | -7.6 to -9.9 | Computational (DFT) |

| NICS(1) (ppm) | Negative values, though magnitude may vary depending on the specific location of the ghost atom.[4] | -9.7 to -10.2 | Computational (DFT) |

| Magnetic Susceptibility | |||

| Magnetic Susceptibility Exaltation (Λ) | Exhibits diamagnetic susceptibility exaltation, a hallmark of aromaticity. | -13.4 to -15.0 cgs-ppm | Experimental (NMR) / Computational |

| Magnetic Susceptibility Anisotropy (Δχ) | Expected to have significant anisotropy due to the cage structure. | -59.7 x 10⁻⁶ cm³ mol⁻¹ | Experimental (NMR) / Computational |

| Energetic Criteria | |||

| Aromatic Stabilization Energy (ASE) (kcal/mol) | Possesses a significant ASE, contributing to its high thermal and chemical stability.[5] | 20-36 | Computational |

Note: Specific numerical values for this compound are often context-dependent and can vary based on the computational method and basis set used. The table reflects the general consensus from theoretical studies.

Experimental and Computational Protocols

The characterization of the three-dimensional aromaticity of this compound relies on a combination of sophisticated experimental and computational techniques. This section provides an overview of the methodologies for key experiments.

Computational Protocol: Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a widely used computational method to probe the aromaticity of a molecule by measuring the magnetic shielding at a specific point, typically the center of a ring or cage. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity.

Software: Gaussian 16 or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

The structure of this compound is first optimized to its ground state geometry.

-

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is commonly employed.

-

-

NICS Point Definition:

-

A "ghost" atom (Bq) is placed at the geometric center of the this compound cage for the NICS(0) calculation.

-

For NICS(1) calculations, the ghost atom is placed 1 Å above the center of a triangular face or along a specific axis.

-

-

NMR Calculation:

-

A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed on the optimized geometry including the ghost atom.

-

The keyword NMR=GIAO is used in the Gaussian input file.

-

-

Analysis:

-

The isotropic magnetic shielding value of the ghost atom is extracted from the output file.

-

The NICS value is the negative of this shielding value.

-

A sample, commented Gaussian input file for a NICS(0) calculation of this compound is provided in the appendix.

Experimental Protocol: ¹¹B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing the structure and electronic environment of boron clusters like this compound. The chemical shifts of the boron nuclei are sensitive to their local electronic environment, which is influenced by the delocalized electrons of the aromatic cage.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Tune the NMR probe to the ¹¹B frequency.

-

Acquire a one-dimensional ¹¹B NMR spectrum. Typical parameters include:

-

Pulse sequence: A simple pulse-acquire sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 128 or more for good signal-to-noise.

-

-

Proton decoupling is often used to simplify the spectrum by removing ¹¹B-¹H coupling.

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using an external standard (e.g., BF₃·OEt₂).

-

The chemical shifts of the boron resonances provide information about the electronic structure and symmetry of the this compound cage. Due to the high symmetry of this compound, a single resonance is often observed for all ten boron atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. This data is crucial for validating the icosahedral geometry of the this compound cage and for providing the starting point for computational studies.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by sublimation.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffracted X-rays are collected by a detector as the crystal is rotated.

-

-

Data Processing:

-

The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

-

Structure Solution and Refinement:

-

The initial crystal structure is determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate important workflows and relationships.

References

- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. poranne-group.github.io [poranne-group.github.io]

- 4. Reassessing the Possibility of π–σ–π Full Electron Delocalization Through 3D Aromatic Carboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the Synthesis and Isolation of p-Carborane from o-Carborane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of para-carborane (1,12-dicarba-closo-dodecaborane) through the thermal isomerization of ortho-carborane (1,2-dicarba-closo-dodecaborane). It includes detailed experimental protocols for the synthesis and subsequent isolation, quantitative data, and process visualizations to facilitate understanding and replication in a laboratory setting.

Introduction: The Carborane Isomers

The icosahedral carboranes, C₂B₁₀H₁₂, are a class of exceptionally stable boron clusters with unique three-dimensional structures. They exist as three primary isomers: ortho-(1,2-), meta-(1,7-), and para-(1,12-), distinguished by the positions of the two carbon atoms on the icosahedral cage. While o-carborane is the most readily synthesized isomer, the linear geometry of p-carborane makes it a highly valuable building block in materials science, nanotechnology, and medicinal chemistry. The conversion from the kinetically favored o-carborane to the thermodynamically most stable this compound requires significant energy input, achieved through high-temperature thermal isomerization.

The isomerization proceeds sequentially, with o-carborane first converting to m-carborane at lower temperatures, and subsequently, a mixture of m- and this compound is formed at higher temperatures.

Synthesis of this compound via Vapor-Phase Isomerization

The thermal conversion of o-carborane to its isomers can be performed in a high-pressure autoclave or, more conveniently and safely, in a continuous vapor-phase process at atmospheric pressure.[1] The latter method avoids the need for heavy pressure equipment and reduces the lengthy heating and cooling periods associated with autoclave operations.[1] This guide focuses on the vapor-phase method.

The process involves subliming o-carborane with an inert carrier gas through a high-temperature tube furnace, where the isomerization occurs. The product, a mixture of m- and this compound, is then collected by condensation.

The following diagram illustrates the thermal isomerization pathway from o-carborane to m- and this compound, highlighting the required temperature conditions.

Caption: Thermal isomerization pathway of carboranes.

This protocol is adapted from established procedures for the continuous isomerization of o-carborane at atmospheric pressure.[1]

Apparatus:

-

Vaporizer: A cylindrical borosilicate glass vessel (~600 mL) with an external heating element and a coarse fritted glass disk at the bottom for carrier gas admission.

-

Isomerization Tube: A Vycor glass tube (~30 inches long, 1-inch inner diameter) heated by one or more tube furnaces.

-

Condenser: A large borosilicate glass condenser (~4 L capacity) for collecting the sublimed product.

-

Carrier Gas System: A nitrogen gas cylinder with a rotameter for flow measurement and a preheater tube.

-

Temperature Control: Thermocouples to monitor the temperatures of the vaporizer and the isomerization tube.

Procedure:

-

Setup: Assemble the apparatus as shown in the workflow diagram (Section 3.1). Ensure all connections are secure.

-

Heating: Heat the isomerization tube to the target temperature (e.g., 700°C for this compound formation).

-

Purging: Purge the entire system with dry nitrogen gas for 10-15 minutes to eliminate oxygen and moisture.[2]

-

Vaporization: Load the vaporizer with o-carborane (e.g., 250 g). Heat the vaporizer and nitrogen preheater to 150-200°C.[1]

-

Isomerization: Introduce a measured flow of preheated nitrogen gas (e.g., 100 mL/min) through the vaporizer. The o-carborane will sublime, and its vapors will be carried through the hot isomerization tube.[2]

-

Collection: The isomerized product vapors will pass into the large condenser and deposit as a solid sublimate. The process is continued until all the o-carborane has been vaporized (typically 80-90 minutes for a 250 g charge).[1]

-

Shutdown: Once the reaction is complete, turn off all heating elements and discontinue the nitrogen flow. Allow the apparatus to cool to room temperature.

-

Recovery: Carefully collect the crude product mixture from the condenser. The crude product will be a mixture of m-carborane and this compound, along with some non-volatile side products.

The formation of this compound is highly dependent on the temperature and residence time within the hot tube. Higher temperatures favor the formation of the para isomer but also increase the likelihood of side reactions, which can reduce the overall yield.[1]

| Parameter | Value | Outcome/Notes | Reference |

| Tube Temperature | 600 °C | Optimum for conversion of o- to m-carborane (up to 98% yield). | [1] |

| 650 °C | First detection of this compound (~30% of volatile products). | [1] | |

| 700 °C | Optimum for this compound formation. | [1][3] | |

| 775 °C | Complete conversion of o-carborane, but significant formation of black insoluble deposits. | [2] | |

| Residence Time | ~0.5 min | Optimal for maximizing product yield at 700°C. | [2] |

| Carrier Gas | Nitrogen | Inert gas used to transport carborane vapors. | [1][2] |

| Nitrogen Flow Rate | 100 mL/min | A typical flow rate for small-scale preparations. | [2] |

| Product Composition | 35 - 45% | Percentage of this compound in the sublimed mixture at 700°C. | [1] |

| Corrected Yield (this compound) | ~22 - 27% | The yield of pure this compound after accounting for side reactions and purification losses. | [1][2][3] |

Isolation and Purification of this compound

The crude product from the high-temperature isomerization is a mixture consisting primarily of m-carborane and this compound. The separation of these isomers is essential to obtain pure this compound.

The diagram below outlines the complete workflow from the starting o-carborane to the purified this compound product.

References

The Thermal Choreography of Carborane Cages: An In-depth Technical Guide to Isomerization Mechanisms

For Immediate Release

This technical guide provides a comprehensive overview of the thermal rearrangement mechanisms of dicarba-closo-dodecaborane isomers, a topic of significant interest to researchers, scientists, and drug development professionals. The unique properties of carboranes, particularly their exceptional thermal and chemical stability, have led to their increasing use in medicinal chemistry, materials science, and nanotechnology. Understanding the pathways through which these icosahedral clusters interconvert is crucial for the rational design and synthesis of novel carborane-containing compounds.

Introduction to Carborane Isomers and Their Thermal Rearrangement

The three isomers of dicarba-closo-dodecaborane, ortho-, meta-, and para-carborane (1,2-, 1,7-, and 1,12-C₂B₁₀H₁₂, respectively), are distinguished by the positions of the two carbon atoms within the icosahedral cage. The thermal isomerization of these compounds is a fascinating process that involves the migration of the carbon and boron vertices, leading to the thermodynamically more stable isomers. The generally accepted stability trend is para > meta > ortho.

The thermal rearrangement typically proceeds sequentially:

-

ortho-carborane isomerizes to meta-carborane at temperatures around 400-500 °C.

-

meta-carborane subsequently rearranges to para-carborane at higher temperatures, generally in the range of 600-700 °C.[1]

This guide delves into the proposed mechanisms for these transformations, presents available quantitative kinetic data, outlines experimental protocols for studying these rearrangements, and provides visualizations of the key mechanistic pathways.

Proposed Mechanisms of Thermal Rearrangement

The thermal isomerization of carboranes is believed to occur through complex intramolecular rearrangements of the cage atoms. Several mechanisms have been proposed, with the most prominent being the Triangular Face Rotation (TFR) and the Diamond-Square-Diamond (DSD) mechanisms.[2]

The Triangular Face Rotation (TFR) Mechanism

The TFR mechanism involves the rotation of a triangular face of the icosahedron. This process can be visualized as three concerted DSD steps.[2] Computational studies suggest that a single-step TFR process is a favored pathway for the ortho- to meta-carborane isomerization.[2]

The Diamond-Square-Diamond (DSD) Mechanism

The DSD mechanism, introduced by Lipscomb, involves the transformation of a diamond-shaped arrangement of four atoms into a square, which then reverts to a diamond configuration in a different orientation.[2] This process is considered fundamental to carborane rearrangements.[2] Multi-step DSD-derived processes are thought to dominate the overall isomerization pathways.[2] For the meta- to para-carborane rearrangement, a two-step DSD pathway is believed to be preferred.[2]

Quantitative Kinetic Data

The study of the kinetics of carborane isomerization provides crucial insights into the energy barriers and feasibility of the proposed mechanisms. While extensive theoretical calculations have been performed, experimental kinetic data is more limited, particularly for the meta- to para- conversion.

ortho- to meta-Carborane Isomerization

Detailed kinetic studies have been conducted for the thermal rearrangement of ortho- to meta-carborane. The rate of isomerization has been determined at various temperatures, allowing for the calculation of activation parameters.

| Temperature (°C) | Rate Constant (k, s⁻¹) | ΔG* (kcal mol⁻¹) | ΔH* (kcal mol⁻¹) | ΔS* (cal mol⁻¹ K⁻¹) |

| 400 | (3.73 ± 0.15) x 10⁻⁶ | 57.3 ± 0.4 | 54 ± 15 | -5 ± 11 |

| 420 | (1.15 ± 0.05) x 10⁻⁵ | 57.3 ± 0.4 | 54 ± 15 | -5 ± 11 |

| 440 | (3.74 ± 0.15) x 10⁻⁵ | 57.3 ± 0.4 | 54 ± 15 | -5 ± 11 |

Data sourced from Sugden, I. J., et al. (2013). Thermal rearrangement mechanisms in icosahedral carboranes and metallocarboranes. Chemical Communications, 49(10), 975-977.[3]

meta- to para-Carborane Isomerization

The isomerization of meta- to para-carborane requires significantly higher temperatures. Experimental studies have shown that heating meta-carborane to 700 °C results in a mixture of meta and para isomers.[1] Under optimal conditions in a vapor phase flow system, the yield of para-carborane is approximately 22%.[1] No para-carborane is detected at temperatures below 650 °C.[1] At 700 °C, the proportion of para-carborane in the volatile products can reach up to 45%, though significant side reactions occur at this temperature.[1]

Experimental Protocols

The study of carborane isomerization often involves high-temperature, vapor-phase reactions. The following is a representative experimental protocol for the continuous isomerization of ortho-carborane.

Vapor Phase Isomerization of ortho-Carborane

Objective: To convert ortho-carborane to meta-carborane and subsequently to a mixture of meta- and para-carboranes in a continuous flow system.

Apparatus:

-

Isomerization Tube: A Vycor glass tube (e.g., 30 inches long, 1-inch inner diameter).

-

Furnace: A tube furnace capable of reaching at least 700 °C.

-

Vaporizer: A heated vessel to sublimate the starting carborane isomer.

-

Condenser: A collection vessel to cool and solidify the product.

-

Inert Gas Supply: A source of nitrogen or other inert gas with a flow meter.

-

Temperature Measurement: Thermocouples to monitor the furnace and vaporizer temperatures.

Procedure:

-

Setup: The isomerization tube is placed within the tube furnace. The vaporizer is connected to the inlet of the tube, and the condenser is attached to the outlet.

-

Purging: The entire system is purged with an inert gas, such as nitrogen, for 5-10 minutes to remove air.

-

Heating: The tube furnace is heated to the desired isomerization temperature (e.g., 600 °C for ortho to meta conversion, or 700 °C for the formation of para-carborane).[1]

-

Vaporization: The vaporizer, charged with ortho-carborane (up to 400 grams), is heated to 150-200 °C to induce sublimation.[1]

-

Isomerization: A measured stream of inert gas is passed through the vaporizer, carrying the carborane vapor into the heated isomerization tube. Residence times are typically in the range of 0.30 to 0.48 minutes.[1]

-

Product Collection: The isomerized product vapors exit the tube and sublime in the condenser.

-

Analysis: The collected sublimate is analyzed to determine the isomeric composition, typically using infrared spectroscopy or vapor phase chromatography.

Visualizing the Rearrangement Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for carborane isomerization.

Caption: Triangular Face Rotation (TFR) mechanism for ortho- to meta-carborane isomerization.

Caption: The core transformation in the Diamond-Square-Diamond (DSD) mechanism.

Caption: Workflow for the vapor phase thermal isomerization of carboranes.

Conclusion

The thermal rearrangement of carborane isomers is a complex yet fundamental process in carborane chemistry. While the TFR and DSD mechanisms provide a solid theoretical framework for understanding these transformations, further experimental and computational studies are needed to fully elucidate the intricate details of the potential energy surfaces and reaction dynamics. The ability to control and predict the outcomes of these isomerizations is paramount for the continued development of carborane-based technologies in medicine and materials science. This guide serves as a foundational resource for professionals in these fields, summarizing the current state of knowledge and providing practical insights into the experimental investigation of these remarkable molecular transformations.

References

Spectroscopic Characterization of p-Carborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Carborane (1,12-C₂B₁₀H₁₂), a highly stable icosahedral cluster compound composed of boron, carbon, and hydrogen, holds significant promise in various scientific fields, including medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure and exceptional thermal and chemical stability make it an attractive pharmacophore and building block for novel materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize p-carborane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows are presented to facilitate its study and application.

Molecular Structure

This compound possesses a highly symmetrical icosahedral structure with the two carbon atoms situated at antipodal positions (1 and 12). This arrangement results in a non-polar molecule with chemically equivalent boron and hydrogen atoms, simplifying its spectroscopic signatures compared to its ortho and meta isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of carboranes. Due to the presence of two NMR-active boron isotopes, ¹¹B (I=3/2, 80.4% natural abundance) and ¹⁰B (I=3, 19.6% natural abundance), the NMR spectra of carboranes exhibit unique features.[3]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum of this compound is characterized by its simplicity, arising from the high symmetry of the molecule. All ten boron atoms are chemically equivalent, resulting in a single resonance signal.

Table 1: ¹¹B NMR Data for this compound Derivatives

| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| This compound amidinate salts | ~ -14 | Singlet (¹H-decoupled) | - |

Note: The chemical shift is referenced to BF₃·OEt₂.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays two distinct signals corresponding to the protons attached to the cage carbon atoms (C-H) and the cage boron atoms (B-H). The B-H proton signals are typically broad due to the quadrupole moment of the boron nuclei and coupling to both ¹¹B and ¹⁰B. To simplify the spectrum and facilitate analysis, ¹¹B decoupling is commonly employed, which collapses the broad B-H multiplets into sharp singlets.[3]

Table 2: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity (¹¹B-decoupled) |

| C-H | ~ 3.0 - 3.5 | Singlet |

| B-H | ~ 1.5 - 2.5 | Singlet |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show a single resonance for the two equivalent cage carbon atoms.

Table 3: ¹³C NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) [ppm] |

| Cage Carbon (in an amidinate derivative) | 93.3 |

Note: Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the this compound cage, particularly the characteristic B-H stretching frequencies.

Table 4: Key IR Absorptions for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| B-H Stretch | 2590 - 2630 | Strong |

| C-H Stretch | ~ 3070 | Medium |

| Cage Vibrations | 700 - 1200 | Medium to Weak |

The strong absorption band around 2600 cm⁻¹ is a hallmark of carboranes and is indicative of the B-H bonds.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. The presence of ten boron atoms results in a characteristic and complex isotopic pattern for the molecular ion peak, which serves as a definitive signature for carboranes.

Table 5: Mass Spectrometry Data for this compound

| Ion | m/z (most abundant isotope) | Fragmentation |

| [C₂B₁₀H₁₂]⁺• (Molecular Ion) | 144 | - |

| [C₂B₁₀H₁₁]⁺ | 143 | Loss of H |

| [C₂B₉H₁₀]⁺ | 132 | Loss of BH₂ |

The high stability of the closo-carborane cage often leads to a prominent molecular ion peak, especially in soft ionization techniques.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, THF-d₈) in a 5 mm NMR tube. For ¹¹B NMR, it is highly recommended to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. To simplify the B-H signals, perform a ¹H{¹¹B} decoupling experiment.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum with ¹H decoupling. Use a boron-free probe if available. The spectral width should be sufficient to cover the expected chemical shift range for boranes and carboranes (typically +100 to -100 ppm).

-

¹³C NMR: Acquire a one-dimensional ¹³C{¹H} NMR spectrum. Due to the low natural abundance of ¹³C and the potential for long relaxation times of the cage carbons, a larger number of scans may be required.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) using an appropriate IR cell, or as a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range that includes the expected molecular ion (m/z ~144).

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for this compound analysis.

References

- 1. Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic [mdpi.com]

- 2. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of 1,12-Dicarba-closo-dodecaborane (p-Carborane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dicarba-closo-dodecaborane, commonly known as para-carborane (p-carborane), is a unique molecular scaffold with the chemical formula C2B10H12.[1] It is the most thermodynamically stable of the three icosahedral carborane isomers, which also include ortho- (1,2-) and meta- (1,7-) carborane.[2][3] These boron-rich clusters possess a distinctive three-dimensional structure and exhibit exceptional thermal and chemical stability, making them attractive for a wide range of applications, including heat-resistant polymers, advanced materials, and, notably, in the field of medicine and drug development.[1][4] This technical guide provides an in-depth overview of the core physical and chemical properties of 1,12-C2B10H12, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes and applications.

Physical Properties

The physical properties of 1,12-C2B10H12 are a direct consequence of its highly symmetric and stable icosahedral structure. Unlike its ortho- and meta-isomers, this compound has a zero-dipole moment due to the antipodal arrangement of its carbon atoms.[5] This nonpolar nature influences its solubility and intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C2B10H12 | [1] |

| Molar Mass | 144.22 g/mol | [6] |

| Appearance | Colorless solid | [6] |

| Melting Point | 260 °C | [5][7] |

| Molecular Volume | ~141 ų | [4] |

| Dipole Moment | 0 D | [5] |

| Symmetry | D5d | [5] |

Chemical Properties

The chemical behavior of 1,12-C2B10H12 is characterized by its remarkable stability and the unique reactivity of its C-H and B-H bonds. The electron-withdrawing nature of the carborane cage influences the acidity of the C-H bonds, although less so than in the ortho-isomer.[2]

| Property | Description | Reference |

| Thermal Stability | The most stable of the C2B10H12 isomers, surviving temperatures in excess of 700°C. | [2][3] |

| Chemical Stability | Highly resistant to protic acids and oxidants. | [4] |

| Reactivity of C-H bonds | The C-H bonds are acidic and can be deprotonated with strong bases like organolithium reagents to form lithiated species, which can then be functionalized. | [6] |

| Reactivity of B-H bonds | Substitution at the boron vertices is possible through electrophilic substitution or photochemical reactions, for example, halogenation. | [6] |

| Isomerization | Can be formed by the thermal rearrangement of ortho-carborane at temperatures above 600°C. | [2][6] |

Experimental Protocols

Synthesis and Isomerization of Carboranes

The synthesis of carboranes typically begins with the reaction of decaborane(14) with acetylene, which primarily yields ortho-carborane. The meta- and para-isomers are then obtained through thermal isomerization at high temperatures.

1. Synthesis of ortho-Carborane (1,2-C2B10H12):

-

Reactants: Decaborane(14) (B10H14) and acetylene (C2H2).

-

Procedure: The reaction is typically carried out in the presence of a Lewis base, such as diethyl sulfide, which forms an adduct with decaborane. Acetylene is then passed through the solution of the decaborane adduct.

-

Reaction: B10H14 + 2(C2H5)2S → B10H12(S(C2H5)2)2 + H2 B10H12(S(C2H5)2)2 + C2H2 → 1,2-C2B10H12 + 2(C2H5)2S + H2

-

Purification: The resulting ortho-carborane can be purified by sublimation or recrystallization.

2. Thermal Isomerization to meta- and para-Carborane:

-

Starting Material: Purified ortho-carborane (1,2-C2B10H12).

-

Procedure: The isomerization is performed by heating the ortho-isomer in an inert atmosphere at elevated temperatures.

-

To obtain meta-carborane (1,7-C2B10H12) , ortho-carborane is heated to approximately 420-470°C.[2][5]

-

To obtain para-carborane (1,12-C2B10H12) , ortho- or meta-carborane is heated to temperatures above 600°C (typically around 615-700°C).[2][3] The yield for the conversion from the meta-isomer is generally low.[5]

-

-

Purification: The resulting isomers can be separated and purified by fractional sublimation or chromatography.

Characterization Techniques

1. X-ray Crystallography:

-

Purpose: To determine the precise molecular structure, including bond lengths and angles, and to analyze the crystal packing.

-

Methodology: Single crystals of 1,12-C2B10H12 are grown by slow evaporation from a suitable solvent (e.g., chloroform).[8] The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. For C2B10H12 isomers, synchrotron radiation X-ray powder diffraction combined with DFT calculations has also been used to determine the crystal structures of their different thermal polymorphs.[5][7]

2. Differential Scanning Calorimetry (DSC):

-

Purpose: To study the thermal transitions, such as phase transitions and melting points.

-

Methodology: A small, weighed sample of the carborane is placed in a DSC pan. The sample and a reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature, revealing endothermic and exothermic transitions.[7]

3. Spectroscopic Analysis (NMR, IR):

-

Purpose: To confirm the identity and purity of the carborane isomers.

-

¹¹B NMR Spectroscopy: This is a key technique for characterizing carboranes. The ¹¹B NMR spectrum provides information about the different boron environments in the molecule. For 1,12-C2B10H12, due to its high symmetry, a single resonance is typically observed.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum shows signals for the C-H and B-H protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the B-H and C-H bonds in the carborane cage.

Applications in Drug Development

The unique properties of the 1,12-C2B10H12 cage make it a valuable pharmacophore in drug design. Its hydrophobicity, rigidity, and ability to be functionalized at specific positions allow for the creation of novel therapeutic agents.

One of the most significant applications of carboranes in medicine is in Boron Neutron Capture Therapy (BNCT) , a targeted radiation therapy for cancer.[9] The high boron content of carboranes makes them ideal for delivering ¹⁰B atoms to tumor cells. When irradiated with thermal neutrons, the ¹⁰B atoms undergo a nuclear reaction that releases high-energy alpha particles and lithium-7 nuclei, which selectively destroy the cancer cells.

Furthermore, the icosahedral carborane cage is often used as a three-dimensional phenyl group mimic .[10] Its similar size and hydrophobic nature allow it to interact with biological targets in a manner analogous to aromatic rings, but with a completely different geometry and electronic distribution. This has led to the development of carborane-containing analogues of known drugs with potentially improved properties, such as enhanced target affinity or modified pharmacokinetic profiles.

The inherent hydrophobicity of the this compound cage also makes it a useful component in the design of drug delivery systems , where it can serve as a hydrophobic core for amphiphilic structures that self-assemble into micelles or vesicles.[4]

Conclusion

1,12-C2B10H12, or this compound, is a molecule of significant interest due to its exceptional stability and unique structural and chemical properties. Its well-defined icosahedral geometry and the ability to be selectively functionalized provide a versatile platform for the development of new materials and therapeutic agents. For researchers and professionals in drug development, this compound offers a novel and powerful tool for designing next-generation therapies, particularly in the areas of targeted cancer treatment and as a unique pharmacophore for modulating biological activity. Further exploration of the chemistry and biological interactions of this fascinating molecule is sure to unlock even more innovative applications in the future.

References

- 1. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ortho-Carborane - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Rich History of Icosahedral Carboranes: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icosahedral carboranes, unique molecular clusters composed of boron, carbon, and hydrogen atoms, have carved a significant niche in chemistry and medicine since their discovery. Their exceptional thermal and chemical stability, three-dimensional aromaticity, and the ability to be functionalized at specific vertices have made them attractive scaffolds in materials science and, most notably, in drug development. This in-depth technical guide explores the history of icosahedral carboranes, from their initial synthesis to their current applications as pharmacophores and agents for Boron Neutron Capture Therapy (BNCT). The guide provides a comprehensive overview of their synthesis, structure, and properties, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field.

A Historical Overview: The Dawn of a New Class of Compounds

The journey of icosahedral carboranes began in the 1950s and 1960s, emerging from the extensive research on boron hydrides.[1] The first reports on the synthesis of the highly stable icosahedral dicarba-closo-dodecaboranes (C₂B₁₀H₁₂) appeared in the early 1960s, a result of declassified research from both the United States and the Soviet Union.[2] These initial discoveries unveiled a new class of compounds with unprecedented three-dimensional structures and remarkable stability.

The three isomers of icosahedral carboranes—ortho-, meta-, and para-carborane—were synthesized and characterized, distinguished by the relative positions of their two carbon atoms within the icosahedral cage.[3][4][5] The synthesis of ortho-carborane is typically achieved through the reaction of decaborane(14) with acetylene.[1][6] Thermal isomerization of the ortho-isomer at high temperatures yields the more stable meta- and para-isomers.[6][7]

A pivotal moment in carborane chemistry was the discovery that the icosahedral cage could be selectively opened. The removal of a boron atom from the ortho-carborane cage using a nucleophile leads to the formation of the 11-vertex nido-carborane anion, [7,8-C₂B₉H₁₂]⁻.[2] This discovery opened the door to a vast and rich derivative chemistry, including the synthesis of metallacarboranes.

The Icosahedral Carborane Family: Structure and Properties

Icosahedral carboranes are characterized by their robust, cage-like structures. The general formula for the neutral closo-carboranes is C₂B₁₀H₁₂. These compounds exhibit exceptional thermal and chemical stability, with some isomers being stable at temperatures exceeding 600°C.[1][7] Their unique electronic structure, often described as three-dimensional aromaticity, contributes to this stability.

The three primary isomers of icosahedral carboranes are:

-

ortho-carborane (1,2-dicarba-closo-dodecaborane): The carbon atoms are adjacent.

-

meta-carborane (1,7-dicarba-closo-dodecaborane): The carbon atoms are separated by one boron atom.

-

para-carborane (1,12-dicarba-closo-dodecaborane): The carbon atoms are at opposite poles of the icosahedron.

The reactivity and properties of these isomers differ due to the varying positions of the carbon atoms. For instance, the C-H protons in ortho-carborane are more acidic than those in the meta- and para-isomers, making them more susceptible to deprotonation and subsequent functionalization.[8]

Beyond the neutral closo structures, the degradation of the icosahedral cage leads to anionic nido- and arachno-carboranes, which have more open, "nest-like" structures.[1][9] These open-cage carboranes are generally less stable than their closo counterparts but are highly valuable as ligands in organometallic chemistry.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the parent icosahedral carboranes and their common derivatives.

Table 1: Selected Bond Lengths and Isomerization Temperatures of Icosahedral Carboranes

| Compound | C-C Bond Length (Å) | C-B Bond Length (Å) (average) | B-B Bond Length (Å) (average) | Isomerization Temperature (°C) to meta | Isomerization Temperature (°C) to para |

| ortho-carborane | ~1.64 | ~1.71 | ~1.77 | > 425[7] | > 600[7] |

| meta-carborane | - | ~1.72 | ~1.78 | - | > 600[7] |

| para-carborane | - | ~1.72 | ~1.78 | - | - |

Table 2: Representative Reaction Yields for Icosahedral Carborane Synthesis and Modification

| Reaction | Reactants | Product | Yield (%) | Reference |

| ortho-carborane synthesis | Decaborane(14), Acetylene | ortho-carborane | High | [1] |

| meta-carborane synthesis | ortho-carborane | meta-carborane | High | [10] |

| nido-carborane formation | ortho-carborane, Piperidine | [7,8-C₂B₉H₁₁]⁻ | Quantitative | [2] |

| C-lithiation | ortho-carborane, n-BuLi | 1-Li-ortho-carborane | High | [11] |

| B-bromination | ortho-carborane, Br₂/AlCl₃ | 9-Br-ortho-carborane | Good | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of icosahedral carboranes, based on established literature procedures.

Synthesis of ortho-carborane (1,2-dicarba-closo-dodecaborane)

Principle: This synthesis involves the reaction of decaborane(14) with acetylene in the presence of a Lewis base, such as diethyl sulfide, which forms an adduct with decaborane that then reacts with the alkyne.

Procedure:

-

A solution of decaborane(14) in an appropriate solvent (e.g., toluene) is prepared in a reaction flask equipped with a condenser and a gas inlet.

-

Two equivalents of diethyl sulfide are added, and the mixture is stirred to form the bis(diethyl sulfide)decaborane adduct, B₁₀H₁₂(S(C₂H₅)₂)₂.

-

Acetylene gas is then passed through the solution at a controlled rate while the reaction mixture is heated to reflux.[1]

-

The reaction progress is monitored by thin-layer chromatography or gas chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by sublimation to yield pure ortho-carborane.

Synthesis of the nido-carborane anion [7,8-C₂B₉H₁₁]⁻

Principle: The degradation of the closo-icosahedral cage of ortho-carborane is achieved by nucleophilic attack, typically with a strong base like piperidine or hydroxide ions, which results in the removal of a boron vertex.

Procedure:

-

ortho-carborane is dissolved in a suitable solvent, such as ethanol.

-

An excess of a strong base, like piperidine, is added to the solution.

-

The mixture is heated to reflux for several hours.[2]

-

The progress of the deboronation can be monitored by ¹¹B NMR spectroscopy.

-

After the reaction is complete, the solvent and excess base are removed in vacuo.

-

The resulting salt of the nido-carborane anion can be isolated and purified by crystallization.

Characterization Techniques

The structural elucidation and purity assessment of carboranes rely heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is the most informative technique for characterizing carborane cages, with each unique boron atom giving a distinct resonance. ¹H and ¹³C NMR are used to characterize the organic substituents attached to the cage.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular formula of carborane derivatives. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides a unique signature for boron-containing compounds.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic B-H stretching vibrations (around 2600 cm⁻¹) and the vibrations of functional groups attached to the carborane cage.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, and the precise geometry of the carborane cage and its substituents.[15]

Applications in Drug Development

The unique properties of icosahedral carboranes have made them highly attractive for applications in medicinal chemistry and drug development.[3][4][5]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that requires the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells.[16] Subsequent irradiation with a beam of thermal neutrons induces a nuclear fission reaction in the ¹⁰B atoms, releasing high-energy alpha particles and lithium-7 nuclei that selectively kill the cancer cells.

Icosahedral carboranes are excellent platforms for BNCT agents due to their:

-

High boron content: Each carborane cage contains 10 boron atoms.

-

Chemical stability: They are robust and do not readily decompose in vivo.

-

Functionalizability: They can be attached to tumor-targeting molecules such as nucleosides, amino acids, or antibodies to enhance selective delivery to cancer cells.[16][17]

Caption: Workflow of Boron Neutron Capture Therapy (BNCT).

Carboranes as Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The unique, rigid, and three-dimensional structure of the icosahedral carborane cage makes it an excellent bioisostere for phenyl groups and other cyclic moieties in drug molecules.[18]

Replacing a phenyl ring with a carborane cage can lead to:

-

Increased metabolic stability: Carboranes are resistant to enzymatic degradation.[4]

-

Enhanced binding affinity: The three-dimensional nature of the carborane can lead to improved interactions with biological targets.[5]

-

Modified lipophilicity: Carboranes are highly lipophilic, which can be tuned by functionalization to optimize drug delivery and pharmacokinetics.[5]

Caption: The role of carboranes as pharmacophores in drug design.

Future Perspectives

The field of icosahedral carborane chemistry continues to evolve, with ongoing research focused on developing more efficient and selective synthetic methods, exploring new applications in materials science, and designing the next generation of carborane-based therapeutics. The unique structural and chemical properties of these boron clusters ensure that they will remain a vibrant area of research for years to come, with the potential for significant contributions to both fundamental science and medicine.

References

- 1. britannica.com [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. Carborane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Arachno-carborane | Britannica [britannica.com]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. Synthesis of Closo-1,7-Carboranyl Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved synthesis of icosahedral carboranes containing exopolyhedral B–C and C–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zzylchem.com [zzylchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carboranes with Exopolyhedral Boron-Tetrel Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyaluronan as carrier of carboranes for tumor targeting in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Carborane: A Three-Dimensional Bioisostere of Benzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, integral to the structure and function of a vast number of therapeutic agents. However, its susceptibility to metabolic degradation often presents a significant challenge in drug development. For decades, researchers have sought bioisosteres—substituents or groups with similar physical and chemical properties to the phenyl ring—that can overcome these metabolic liabilities while retaining or even enhancing biological activity. Among the most promising of these are the carboranes, a unique class of boron-carbon molecular clusters. In particular, para-carborane (p-carborane), with its icosahedral structure, offers a three-dimensional, non-classical aromatic system that serves as a robust and versatile phenyl ring mimetic.[1][2][3]

This technical guide provides a comprehensive overview of this compound as a three-dimensional analog of benzene, tailored for researchers, scientists, and drug development professionals. It delves into the comparative physicochemical properties, detailed experimental protocols for synthesis and functionalization, and the underlying principles of its application in medicinal chemistry.

Physicochemical Properties: this compound vs. Benzene

The analogy between this compound and benzene stems from their shared properties of high stability and aromatic character.[4] However, the three-dimensional σ-aromaticity of this compound distinguishes it from the planar π-aromaticity of benzene, leading to unique steric and electronic features.[5] A quantitative comparison of their key properties is summarized below.

| Property | This compound (C₂B₁₀H₁₂) | Benzene (C₆H₆) | References |

| Molecular Weight ( g/mol ) | 144.23 | 78.11 | [6] |

| Molecular Volume (ų) | ~141 | 102 (rotating) | [7] |

| Structure | Icosahedral (3D) | Planar Hexagon (2D) | [8] |

| Aromaticity | σ-aromaticity | π-aromaticity | [4] |

| C-C Bond Length (Å) | ~1.62-1.65 (in o-carborane) | 1.40 | [9][10] |

| Dipole Moment (Debye) | 0 | 0 | [11][12] |

| Melting Point (°C) | 265 | 5.5 | [1][13] |

| Boiling Point (°C) | Sublimes | 80.1 | [1] |

| Water Solubility | Insoluble | 1.79 g/L at 25°C | [6] |

| NICS(0) value (ppm) | Highly negative (-25 to -30) | -8.3 | [9] |

Experimental Protocols

The synthesis and functionalization of this compound are critical for its application in drug discovery. The following protocols provide detailed methodologies for key transformations.

Protocol 1: Synthesis of this compound from o-Carborane

para-Carborane is synthesized via the thermal isomerization of ortho-carborane (o-carborane).[14] The following is a small-scale laboratory procedure.[15]

Materials:

-

o-Carborane

-

High-temperature tube furnace

-

Quartz tube

-

Nitrogen gas supply

-

Pentane

-

Alumina for column chromatography

Procedure:

-

Place a sample of o-carborane in a quartz tube.

-

Insert the quartz tube into a high-temperature tube furnace.

-

Purge the system with a slow stream of nitrogen gas.

-

Heat the furnace to 650-700 °C. The o-carborane will sublime and be carried by the nitrogen stream through the hot zone.

-

The isomerized product, a mixture of m- and this compound, will deposit in a cooler region of the tube downstream.

-

After the reaction is complete, allow the apparatus to cool to room temperature under a nitrogen atmosphere.

-

Dissolve the crude product mixture in a minimal amount of pentane.

-

Purify the mixture by column chromatography on basic alumina using pentane as the eluent. This compound will elute first, followed by m-carborane.

-

Collect the fractions containing this compound and remove the solvent by rotary evaporation to yield the pure product.

Protocol 2: C-H Functionalization of this compound via Lithiation

The acidic C-H protons of carboranes can be readily deprotonated with a strong base, such as n-butyllithium, to form a carboranyl anion. This nucleophile can then react with a variety of electrophiles.[13]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., an alkyl halide, aldehyde, ketone, or CO₂)

-

Schlenk line and glassware

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of n-BuLi solution dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

-

Add the desired electrophile to the solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed B-H Arylation of Carboranes

The functionalization of the B-H vertices of carboranes can be achieved through transition metal-catalyzed cross-coupling reactions, which is analogous to the functionalization of C-H bonds in benzene.[16]

Materials:

-

9-Iodo-carborane (ortho, meta, or para isomer)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the 9-iodo-carborane, arylboronic acid (1.2 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

Synthesis and Functionalization Workflow

The general workflow for the synthesis and subsequent functionalization of this compound can be visualized as a multi-step process, starting from the more readily available o-carborane.

Conceptual Analogy: Electrophilic Substitution

The reactivity of carboranes in electrophilic substitutions at the boron vertices is a key aspect of their analogy to benzene. While the mechanism differs, the conceptual outcome is similar: the replacement of a hydrogen atom with an electrophile.

Signaling Pathway Inhibition: Carborane-based TEAD Inhibitors

Carboranes have been incorporated into inhibitors of the Hippo signaling pathway, which is implicated in cancer. Specifically, they have been used to target the TEAD family of transcription factors.[17]

Conclusion